

An In-depth Technical Guide to 2-Hydroxynicotinaldehyde: Chemical Properties and Structure

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Compound of Interest

Compound Name: 2-Hydroxynicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural characteristics of **2-Hydroxynicotinaldehyde**. It includes key quantitative data, detailed experimental protocols, and visualizations to support advanced research and development applications.

Core Chemical and Physical Properties

2-Hydroxynicotinaldehyde is a beige solid organic compound.^[1] Its fundamental properties are summarized below, providing a baseline for its use in experimental settings.

Property	Value	Reference
Molecular Formula	C ₆ H ₅ NO ₂	[1][2]
Molecular Weight	123.11 g/mol	[1][2]
CAS Number	36404-89-4	[1][2][3]
Appearance	Beige solid, powder or crystals	[1]
Melting Point	223 °C	[1]
Boiling Point	50 °C (at unspecified pressure)	[1]
Storage Temperature	2-8°C	
Synonyms	2-Hydroxy-pyridine-3-carbaldehyde, 2-oxo-1,2-dihydropyridine-3-carbaldehyde	[1][2]

Chemical Structure and Tautomerism

A critical feature of **2-Hydroxynicotinaldehyde** is its existence in a tautomeric equilibrium between the enol (2-hydroxypyridine) form and the keto (2-pyridone) form.[1][2] This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between the oxygen and nitrogen atoms of the pyridine ring.[4] The equilibrium between these two forms is often influenced by the solvent environment, with the more polar lactam form being favored in polar solvents.[5][6] The presence of both forms is crucial for understanding its spectroscopic properties and reactivity.

Figure 1: Tautomeric equilibrium of **2-Hydroxynicotinaldehyde**.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation of **2-Hydroxynicotinaldehyde**. The following data has been reported in DMSO-d₆.

Spectroscopic Data	Values
¹ H NMR (300 MHz, DMSO-d6)	δ 12.37 (broad peak, 1H), 10.05 (d, J = 0.7 Hz, 1H), 7.95 (ddd, J = 7.1, 2.3 Hz, 1H), 7.80 (ddd, J = 6.3, 2.3 Hz, 1H), 6.36 (ddd, J = 7.1, 6.3, 0.7 Hz, 1H)[3]
¹³ C NMR (75 MHz, DMSO-d6)	δ 189.0, 162.0, 143.4, 142.6, 124.2, 105.3[3]

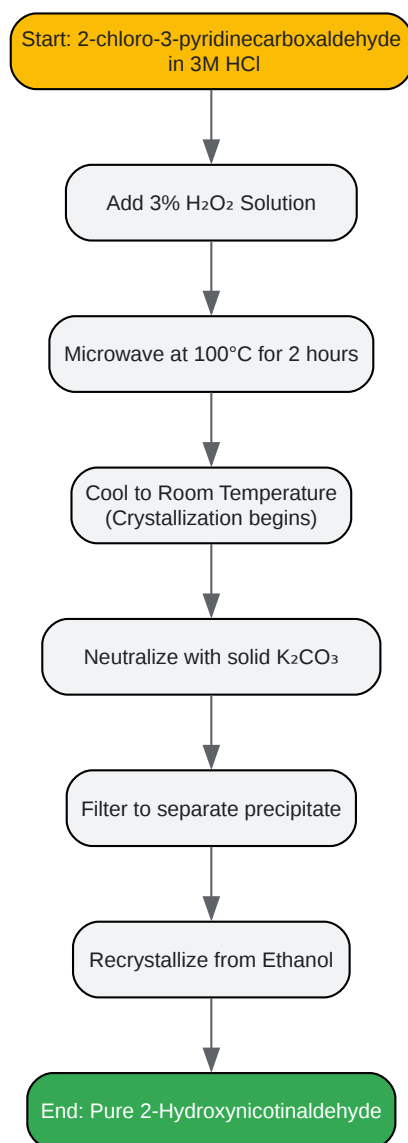
Experimental Protocols

Synthesis of 2-Hydroxynicotinaldehyde

A documented method for the synthesis of **2-Hydroxynicotinaldehyde** involves the hydrolysis of 2-chloro-3-pyridinecarboxaldehyde.[3]

Methodology:

- Suspend 2-chloro-3-pyridinecarboxaldehyde (2.00 mmol) in a 3 M aqueous hydrochloric acid solution (2 mL).
- Add four drops of a 3% hydrogen peroxide solution to the mixture.
- Place the mixture in a sealed vial and heat using microwave irradiation at 100 °C for 2 hours.
- After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will begin to crystallize.
- Neutralize the suspension by adding solid potassium carbonate.
- Separate the resulting precipitate by filtration.
- Recrystallize the precipitate from a minimum volume of ethanol to yield pure **2-hydroxynicotinaldehyde**.[3]



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Figure 2: Workflow for the synthesis of **2-Hydroxynicotinaldehyde**.

Spectroscopic Analysis Protocol

A general workflow for the spectroscopic characterization of synthesized **2-Hydroxynicotinaldehyde** is as follows.

Methodology:

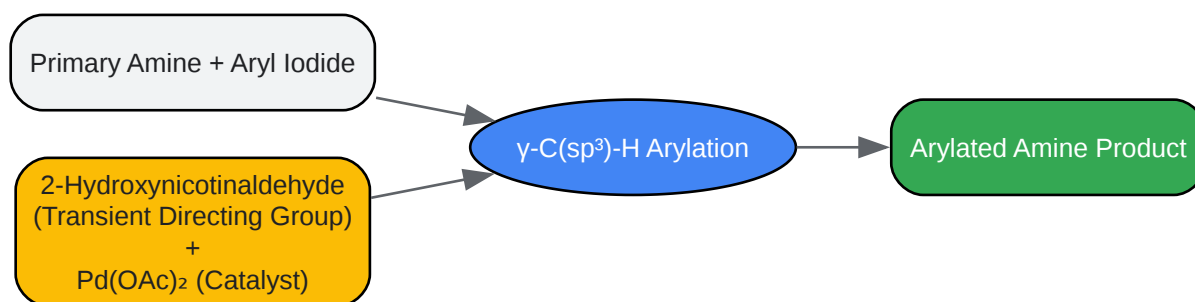
- Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ for NMR) or prepare a KBr pellet/Nujol mull for solid-

state IR spectroscopy.

- ^1H and ^{13}C NMR Spectroscopy: Acquire spectra on a suitable NMR spectrometer (e.g., 300 MHz or higher). Process the data to identify chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.
- Infrared (IR) Spectroscopy: Obtain the IR spectrum to identify characteristic functional group vibrations, such as the C=O stretch of the aldehyde and the pyridone form, and the O-H and N-H stretches.
- Data Analysis: Compare the acquired spectra with reference data to confirm the identity and purity of the compound.

Reactivity and Applications

2-Hydroxynicotinaldehyde serves as a valuable reagent in organic synthesis. It has been notably used as a catalytic transient directing group in palladium(II)-catalyzed γ -C(sp³)-H arylation reactions.[3][7] In this role, it transiently binds to a primary amine substrate, directing the palladium catalyst to a specific C-H bond for functionalization with an aryl iodide.[7]



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Figure 3: Role of **2-Hydroxynicotinaldehyde** in C-H arylation.

Safety and Handling

2-Hydroxynicotinaldehyde should be handled with care in a well-ventilated area, using appropriate personal protective equipment, including gloves and eye protection.[1] It is combustible and, in case of fire, may produce hazardous combustion gases such as carbon oxides and nitrogen oxides.[1] It is advised to avoid breathing dust and to wash hands

thoroughly after handling.[1] For detailed safety information, consult the Safety Data Sheet (SDS).

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